2-chloro-N,4-dimethylpyridin-3-amine 2-chloro-N,4-dimethylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1498918-22-1
VCID: VC6789662
InChI: InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3
SMILES: CC1=C(C(=NC=C1)Cl)NC
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61

2-chloro-N,4-dimethylpyridin-3-amine

CAS No.: 1498918-22-1

Cat. No.: VC6789662

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61

* For research use only. Not for human or veterinary use.

2-chloro-N,4-dimethylpyridin-3-amine - 1498918-22-1

Specification

CAS No. 1498918-22-1
Molecular Formula C7H9ClN2
Molecular Weight 156.61
IUPAC Name 2-chloro-N,4-dimethylpyridin-3-amine
Standard InChI InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3
Standard InChI Key PKFGCCIEUJERDQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1)Cl)NC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with three functional groups:

  • Chlorine at position 2, introducing electronegativity and influencing reactivity.

  • Methyl group at position 4, contributing steric bulk and modulating electronic effects.

  • Dimethylamine at position 3, enabling hydrogen bonding and participation in nucleophilic reactions .

The molecular formula (C₇H₉ClN₂) corresponds to a molar mass of 156.61 g/mol. Key structural identifiers include:

PropertyValueSource
SMILESCC1=C(C(=NC=C1)Cl)NC
InChIInChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3
InChIKeyPKFGCCIEUJERDQ-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlight the compound’s behavior under mass spectrometric conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+157.05271128.6
[M+Na]+179.03465143.1
[M-H]-155.03815131.7

These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size .

Synthesis and Manufacturing

Patent-Derived Synthesis Route

A patented method for synthesizing 3-amino-2-chloro-4-methylpyridine (a structural analog) involves a multi-step process :

  • Cyclization:

    • Reacting acetylacetaldehyde dimethyl acetal with malononitrile in toluene, catalyzed by piperidinium acetate.

    • Yields 3-cyano-4-methyl-2-pyridone after 24 hours at room temperature.

  • Chlorination:

    • Treating the intermediate with POCl₃ and PCl₅ at reflux (115°C) for 2 hours.

    • Produces 2-chloro-3-cyano-4-methylpyridine.

  • Hydrolysis and Amination:

    • Converting the cyano group to an amide using concentrated H₂SO₄ at 90°C.

    • Final amidation with NaOH and bromine yields the target amine .

Key Reaction Conditions:

StepTemperature RangeDurationReagents
Chlorination115°C (reflux)2 hoursPOCl₃, PCl₅
Hydrolysis90°C3 hoursH₂SO₄ (concentrated)

Scalability and Industrial Relevance

The use of POCl₃ and PCl₅, while effective, poses challenges due to their corrosive nature. Alternative chlorinating agents such as SOCl₂ could be explored for safer large-scale production .

Physicochemical and Spectroscopic Profiles

Spectral Data

  • ¹H NMR: Peaks at δ 2.25 (s, 3H, CH₃), 2.9 (d, 2H, CH₂), 3.4 (s, 6H, N(CH₃)₂), 4.55 (m, 1H, pyridine-H) .

  • IR (KBr): Bands at 2219 cm⁻¹ (C≡N stretch), 1629 cm⁻¹ (C=N aromatic), 1143 cm⁻¹ (C-Cl) .

Solubility and Stability

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
2-Chloro-N,5-dimethylpyridin-3-amineMethyl at C5Altered electronic distribution
2,4-Dimethylpyridin-3-amineNo chlorine substituentIncreased basicity due to lack of EWG

EWG = Electron-Withdrawing Group

The C4 methyl group in 2-chloro-N,4-dimethylpyridin-3-amine induces steric hindrance, potentially reducing reactivity at the ortho position compared to the C5 isomer.

Research Gaps and Future Directions

  • Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and enzyme-inhibitory activity.

  • Synthetic Optimization: Explore greener chlorination methods and catalytic amidation.

  • Computational Studies: Perform DFT calculations to predict reactivity and binding affinities.

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